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molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No. B2581444
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133224B2

Procedure details

Prepared analogously to Compound 27E replacing 2-amino-6-fluorobenzoic acid with 2-amino-6-methylbenzoic acid. 1H NMR (DMSO-d6, 500 MHz) δ 2.32 (s, 3H), 7.09 (m, 1H), 7.21-7.25 (m, 1H), 7.51-7.61 (m, 1H), 11.65 (br.s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=[O:13])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.N[C:15]1C=CC=C(C)C=1C(O)=O>>[CH3:15][C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=[O:13])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2NC(OC(C21)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=2NC(OC(C21)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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